molecular formula C10H11BrN2O B2372157 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one CAS No. 1823955-51-6

6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one

Cat. No.: B2372157
CAS No.: 1823955-51-6
M. Wt: 255.115
InChI Key: LXHJVMHGIWTCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 2nd position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one typically involves the bromination of 2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Naphthyridine oxides.

    Reduction: Reduced naphthyridine derivatives.

    Substitution: Substituted naphthyridine compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The bromine atom and the naphthyridine ring system may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

    2,2-Dimethyl-1,3-dihydro-1,8-naphthyridin-4-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    6-Fluoro-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.

Uniqueness: The presence of the bromine atom at the 6th position in 6-Bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications and the development of new therapeutic agents.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-1,3-dihydro-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)4-8(14)7-3-6(11)5-12-9(7)13-10/h3,5H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHJVMHGIWTCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(N1)N=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.